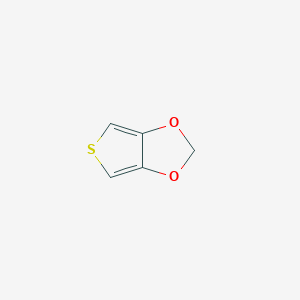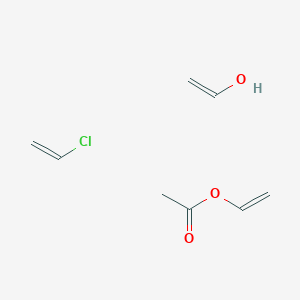
Poly(vinyl chloride-co-vinyl acetate-co-vinyl alcohol)
Overview
Description
Poly(vinyl chloride-co-vinyl acetate-co-vinyl alcohol), also known as PVC-co-VA, is a copolymer that combines the beneficial characteristics of Polyvinyl Chloride (PVC) and Vinyl Acetate (VA) . It is a unique hybrid material engineered to enhance durability, flexibility, and processability . It is used in various applications, including emulsion and suspension polymerization processes .
Synthesis Analysis
The synthesis of PVC-co-VA primarily involves free radical polymerization . In this process, the vinyl chloride and vinyl acetate monomers are allowed to react in the presence of an initiator, which generates free radicals to start the polymerization .Molecular Structure Analysis
The molecular structure of PVC-co-VA is represented by the linear formula: [CH2CH(Cl)]x[CH2CH(O2CCH3)]y[CH2CH(OH)]Z . The proportion of vinyl chloride to vinyl acetate in the copolymer composition dictates the physical and chemical properties of PVC-co-VA .Chemical Reactions Analysis
The chemical reactions involved in the formation of PVC-co-VA involve the integration of vinyl chloride and vinyl acetate through a process known as copolymerization . This process allows the two materials to integrate, resulting in a copolymer that exhibits features of both parent compounds .Physical And Chemical Properties Analysis
PVC-co-VA exhibits different levels of rigidity, flexibility, and resilience depending on the ratio of vinyl chloride to vinyl acetate in the copolymer composition . It has an average molecular weight of 22,000 , and its density is 1.36 g/mL at 25 °C .Scientific Research Applications
Emulsion Stabilization in Polymerization
Poly[(vinyl alcohol)-co-(vinyl acetate)] (PVA) copolymers, obtained through partial hydrolysis of poly(vinyl acetate), are used as industrial stabilizers in the suspension polymerization of vinyl chloride monomer (VCM). Their molecular characteristics significantly influence the monomer droplet size and the properties of the final poly(vinyl chloride) resin. The study by Boscher et al. (2009) demonstrates the use of on-line acoustic attenuation spectroscopy for real-time control of droplet size in monomer suspensions, highlighting the role of PVA copolymers in this process (Boscher et al., 2009).
Protective Colloid in Vinyl Acetate Polymerization
In vinyl acetate emulsion polymerization, poly(vinyl alcohol) acts as a protective colloid. Carrà et al. (2005) explored the complex role of polyvinyl alcohol in grafting reactions with the monomer, affecting process mechanisms and the colloidal properties of the latex. They also addressed the impact of varying macromolecular properties of commercial poly(vinyl alcohol) types on process reproducibility (Carrà et al., 2005).
Polymer Synthesis and Copolymerization
The synthesis of poly(vinyl acetate) and its copolymerization with other monomers, such as vinyl chloride or ethylene, leads to the production of homopolymers and copolymers with various industrial applications. These applications include paper coatings, adhesives, and textile treatments. The polymer is also converted to poly(vinyl alcohol) for further applications, as discussed by Sandler and Karo (1996) (Sandler & Karo, 1996).
Industrial Applications
Poly(vinyl alcohol) is used for its emulsification and protective colloid properties in industries. It is known for its tensile strength, abrasion resistance, and biodegradability. Industrial applications include textile sizing, adhesives, paper coating, and as a cement and mortar additive, as highlighted by Marten (2002) (Marten, 2002).
Copolymer Membranes
Kim and Peppas (1984) investigated the preparation and characterization of poly(vinyl alcohol-co-methyl methacrylate) copolymers for novel membrane applications. These copolymers were prepared by copolymerization and subsequent methanolysis, demonstrating potential in membrane technology (Kim & Peppas, 1984).
Polymer Blends and Miscibility
Research by Park and Im (2003) on blends of poly(l-lactic acid) and poly(vinyl acetate-co-vinyl alcohol) revealed insights into the miscibility and morphology of these polymer blends. Their study showed the impact of hydrolysis degree and copolymer composition on the blend's properties (Park & Im, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
chloroethene;ethenol;ethenyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.C2H3Cl.C2H4O/c1-3-6-4(2)5;2*1-2-3/h3H,1H2,2H3;2H,1H2;2-3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSFOFNHJYDJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C.C=CO.C=CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25086-48-0 | |
| Details | Compound: Vinyl acetate-vinyl alcohol-vinyl chloride copolymer | |
| Record name | Vinyl acetate-vinyl alcohol-vinyl chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Acetic acid ethenyl ester, polymer with chloroethene and ethenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21842 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
25086-48-0 | |
| Record name | Acetic acid ethenyl ester, polymer with chloroethene and ethenol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid ethenyl ester, polymer with chloroethene and ethenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



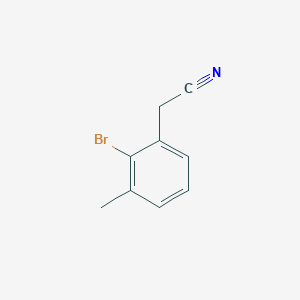
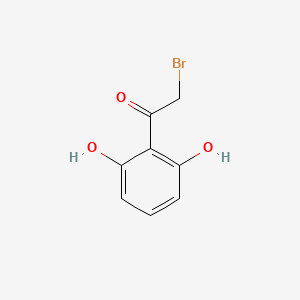
![7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester](/img/structure/B3255110.png)
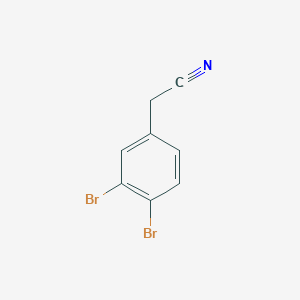
![Pyrazolo[1,5-a]pyrazine](/img/structure/B3255129.png)
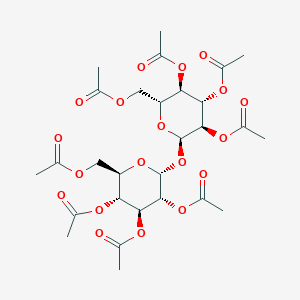
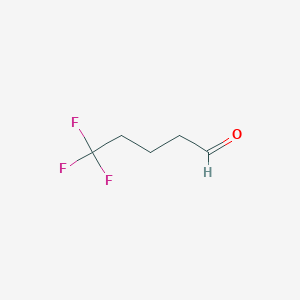
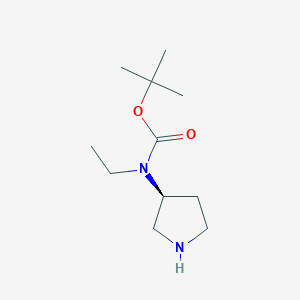
![2-[(1,2-Dimethyl-4-nitroimidazol-5-yl)amino]acetic acid](/img/structure/B3255145.png)
![3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3255150.png)
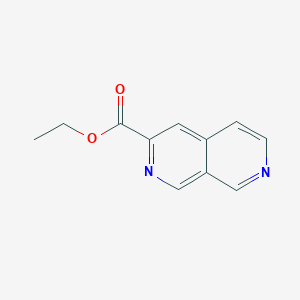
![(2S,5S)-5-(tert-Butoxycarbonylamino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic acid](/img/structure/B3255166.png)
